DBM 1285 dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

p38 MAPK inhibitor. Supresses p38 phosphorylation and LPS-induced TNF-α production in macrophages and in vivo. Attenuates zymosan-induced inflammation and adjuvant-induced arthritis in murine models. Orally active.

Scientific Research Applications

Disinfection By-Products Analysis

DBM 1285 dihydrochloride, as part of the broader category of disinfection by-products (DBPs), is a subject of significant research interest. DBPs are formed when disinfectants like chlorine react with organic and inorganic matter in water. Studies have shown that some DBPs, including trihalomethanes and haloacetic acids, are carcinogenic in animal studies, leading to concerns over their health effects (Woo et al., 2002). The prioritization of DBPs for further carcinogenicity testing and mechanistic studies is an important area of research.

Monitoring and Control of DBPs in Water Treatment

Monitoring and controlling the levels of DBPs like DBM 1285 dihydrochloride in drinking water is crucial. Techniques such as chlorinated cyanurate use in drinking water systems have been studied for their impact on DBP formation (Wahman et al., 2019). These studies are essential for informing practices that minimize harmful DBP levels while ensuring effective water disinfection.

Chemical and Molecular Studies

At a molecular level, research on compounds related to DBM 1285 dihydrochloride includes the synthesis and study of diethynylbenzene macrocycles (DBMs). These studies, which examine the self-association properties of DBMs in solution, contribute to a deeper understanding of the molecular interactions and behaviors of such compounds (Tobe et al., 1996); (Tobe et al., 2002).

Health Effects and Risk Assessment

The health effects of DBPs, including potential carcinogenic risks, are a significant focus of research. Studies have explored the relationship between chlorine consumption and DBP formation, examining how different compounds react with chlorine to form various DBPs (Chang et al., 2006). Understanding these relationships is crucial for assessing the health risks associated with DBPs in drinking water.

Removal and Treatment Techniques

Research also includes the study of nanofiltration techniques for the removal of DBPs like trihalomethanes from drinking water, offering potential methods for reducing the concentration of harmful DBPs in treated water (Uyak et al., 2008).

properties

Product Name |

DBM 1285 dihydrochloride |

|---|---|

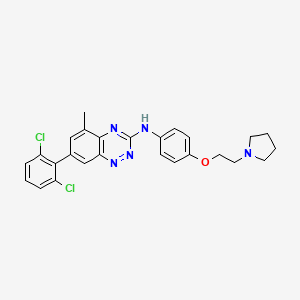

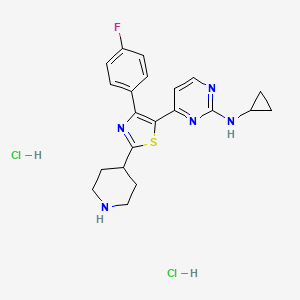

Molecular Formula |

C21H22FN5S.2HCl |

Molecular Weight |

468.42 |

IUPAC Name |

N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amine;dihydrochloride |

InChI |

InChI=1S/C21H22FN5S.2ClH/c22-15-3-1-13(2-4-15)18-19(28-20(27-18)14-7-10-23-11-8-14)17-9-12-24-21(26-17)25-16-5-6-16;;/h1-4,9,12,14,16,23H,5-8,10-11H2,(H,24,25,26);2*1H |

SMILES |

C1CC1NC2=NC=CC(=N2)C3=C(N=C(S3)C4CCNCC4)C5=CC=C(C=C5)F.Cl.Cl |

synonyms |

N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.